molecular formula C12H14O2 B8650380 5-(4-Methoxyphenyl)pent-4-yn-1-ol

5-(4-Methoxyphenyl)pent-4-yn-1-ol

Cat. No. B8650380
M. Wt: 190.24 g/mol
InChI Key: DIUAPCQLCKURIW-UHFFFAOYSA-N
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Patent
US04931469

Procedure details

5-(4'-methoxyphenyl)-4-pentyn-1-ol was prepared from 4-pentyn-1-ol and 4-iodoanisole using the same method as in Example 15 to give 1.55 g (70% of theory) of product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][C:4]#[CH:5].I[C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=1>>[CH3:15][O:14][C:11]1[CH:12]=[CH:13][C:8]([C:5]#[C:4][CH2:3][CH2:2][CH2:1][OH:6])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC#C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give 1.55 g (70% of theory) of product

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C#CCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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